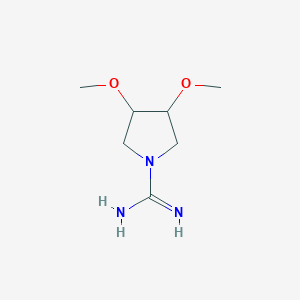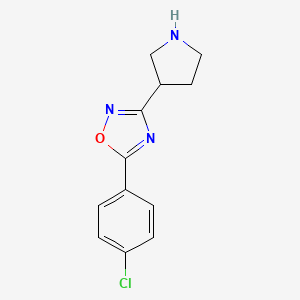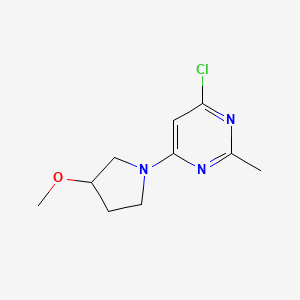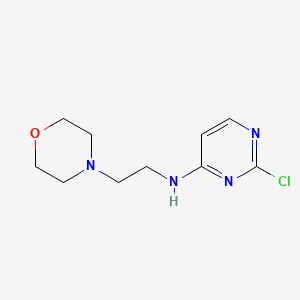
2-氯-N-(2-吗啉-4-基乙基)嘧啶-4-胺
描述
2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H15ClN4O and its molecular weight is 242.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
除草剂开发
化合物“2-氯-N-(2-吗啉-4-基乙基)嘧啶-4-胺”是开发新型除草剂的关键成分 . 该化合物已在计算研究中被用于优先考虑针对小麦作物主要杂草Phalaris minor D1蛋白的有前景的除草剂 .
杂草抗性管理
该化合物可能在管理杂草抗性方面发挥重要作用。Phalaris minor已对许多除草剂产生抗性,而该化合物可以提供一种新的作用机制来对抗这种抗性 .
计算研究
该化合物已在计算研究中被用于识别有前景的除草剂。 这些研究涉及对接模拟、分子动力学模拟和结合自由能计算 .
理化性质分析
该化合物已用于开发具有理想理化性质的除草剂。 与参考分子特布他津相比,该化合物显示出更好的对接分数、系统稳定性、氢键占有率和结合自由能 .
除草剂实验测试
该化合物已用于除草剂的实验测试。 这些测试涉及在实验室控制条件下进行的整株植物测定 .
除草剂发现
该化合物是除草剂发现中从头设计过程的一部分。 该化合物对P. minor显示出与参考除草剂(异丙隆)相当的活性 .
作用机制
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
The compound likely interacts with its targets through its amine and pyrimidine groups, which can form hydrogen bonds and aromatic interactions .
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, which could potentially be affected by this compound .
Pharmacokinetics
These factors significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the site of action .
Result of Action
The compound’s effects would depend on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine .
生化分析
Biochemical Properties
2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in metabolic pathways and cellular functions.
Cellular Effects
The effects of 2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in lipid metabolism . Additionally, it can alter cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has been shown to inhibit acetyl-CoA carboxylase, resulting in decreased fatty acid synthesis . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of metabolic pathways and alterations in cellular function.
Dosage Effects in Animal Models
The effects of 2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in lipid metabolism, such as acetyl-CoA carboxylase . The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and overall metabolism.
Transport and Distribution
The transport and distribution of 2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . The compound’s distribution is crucial for its activity and function, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of 2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c11-10-13-2-1-9(14-10)12-3-4-15-5-7-16-8-6-15/h1-2H,3-8H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCSZBXYLGFMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


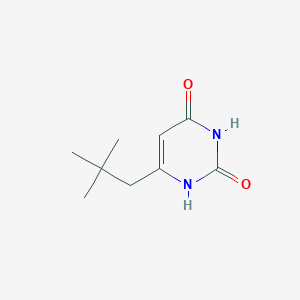
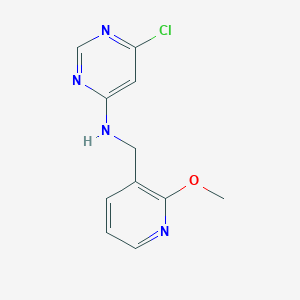
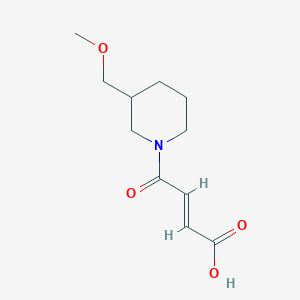
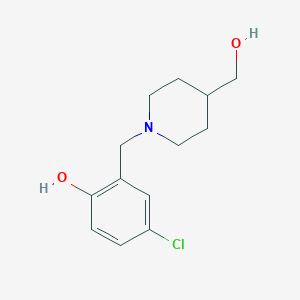
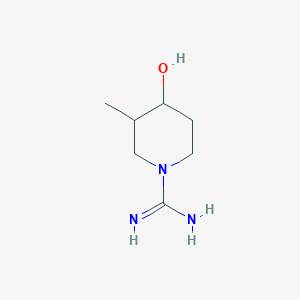

![5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate](/img/structure/B1488252.png)
![(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1488253.png)
![(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1488255.png)

